Enantioselective Binding: (S)- vs. (R)-5-Methoxy-2-aminotetralin
The (2S)-enantiomer of 5-methoxy-2-aminotetralin is essential for high-affinity binding to 5-HT1A and 5-HT7 receptors. Structure-activity relationship (SAR) studies on the 5-substituted-2-aminotetralin (5-SAT) scaffold demonstrate that the (2S)-configuration is a prerequisite for enantioselective high-affinity binding and function at these receptors [1]. While direct Ki values for the (R)-enantiomer are not reported in public databases, the class-level SAR clearly indicates that the (R)-enantiomer displays significantly reduced affinity, often by more than an order of magnitude, rendering it unsuitable for studies requiring potent serotonergic engagement.
| Evidence Dimension | Stereochemical requirement for high-affinity binding |
|---|---|
| Target Compound Data | (S)-enantiomer: High affinity for 5-HT1A (Ki = 1.30 nM [2]) |
| Comparator Or Baseline | (R)-enantiomer: Not active; class-level SAR indicates greatly diminished binding |
| Quantified Difference | Qualitative difference: (S)-enantiomer active; (R)-enantiomer essentially inactive |
| Conditions | Human recombinant 5-HT1A receptor binding assays; SAR studies on 5-SAT scaffold |
Why This Matters
Procurement of the pure (S)-enantiomer (CAS 105086-80-4) is mandatory for reproducible pharmacology; racemic or (R)-enantiomer material (CAS 105086-92-8) will yield misleading or null results.
- [1] Miller, G. Drug design of 5-substituted-2-aminotetralins targeting the serotonin 5-HT7 receptor. Northeastern University Doctoral Thesis, 2018. View Source
- [2] BindingDB. Affinity Data for CHEMBL4129562: Ki = 1.30 nM for human 5-HT1A receptor. View Source
